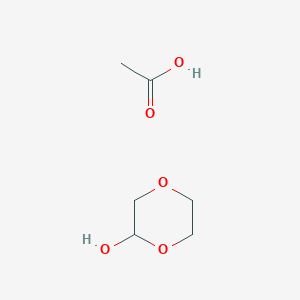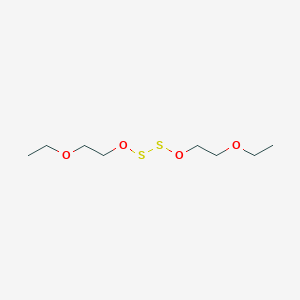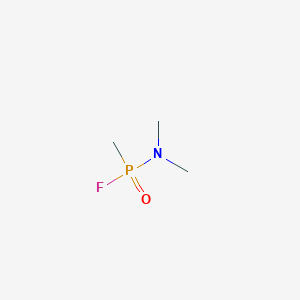
Phosphonamidic fluoride, trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonamidic fluoride, trimethyl- is an organophosphorus compound with the molecular formula C3H9FNOP. It consists of 9 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 fluorine atom
准备方法
Phosphonamidic fluoride, trimethyl- can be synthesized through several methods. One common approach involves the Staudinger reaction, where unprotected azido-peptides react with silylated phosphinic acids and esters on a solid support. This method offers a straightforward, acid-free entry to different phosphonamidate peptide esters or acids under mild conditions, resulting in high purity and yield . Another method involves nucleophilic substitution at phosphorus (V), where phosphonochloridates react with side-chain protected amino acids or peptides under harsh conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.
化学反应分析
Phosphonamidic fluoride, trimethyl- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, it reacts with nucleophiles such as amines and alcohols to form corresponding phosphonamidate derivatives . Oxidation reactions can convert phosphonamidic fluoride, trimethyl- into its oxidized forms, while reduction reactions can yield reduced phosphonamidate compounds. Common reagents used in these reactions include silylated phosphinic acids, esters, and phosphonochloridates . Major products formed from these reactions are phosphonamidate peptides and other organophosphorus compounds.
科学研究应用
Phosphonamidic fluoride, trimethyl- has numerous scientific research applications. In chemistry, it is used in the synthesis of phosphonamidate peptides, which are valuable in asymmetric catalysis and bioorganic research . In biology and medicine, phosphonamidate peptides are promising protease inhibitors and are used to develop protocols for probing different proteases . These compounds are also targets for drug discovery, particularly for diseases like HIV . Additionally, phosphonamidic fluoride, trimethyl- is used in industrial applications, including the production of fluorinated compounds and materials.
作用机制
The mechanism of action of phosphonamidic fluoride, trimethyl- involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s phosphorus atom forms covalent bonds with nucleophiles, leading to the formation of phosphonamidate derivatives . These derivatives can mimic the transition state during peptide bond cleavage by proteases, thereby inhibiting protease activity . The pathways involved in these reactions include nucleophilic attack on the phosphorus atom and subsequent bond formation or cleavage.
相似化合物的比较
Phosphonamidic fluoride, trimethyl- is similar to other phosphonamidates and phosphoramidates, which also contain phosphorus-nitrogen bonds. it is unique due to its specific molecular structure and reactivity. Similar compounds include phosphonamidate peptides, phosphoramidates, and other organophosphorus compounds . These compounds share similar synthetic routes and applications but differ in their specific chemical properties and reactivity.
属性
CAS 编号 |
661-60-9 |
|---|---|
分子式 |
C3H9FNOP |
分子量 |
125.08 g/mol |
IUPAC 名称 |
N-[fluoro(methyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C3H9FNOP/c1-5(2)7(3,4)6/h1-3H3 |
InChI 键 |
CZUWBNJRFOZULJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)P(=O)(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)

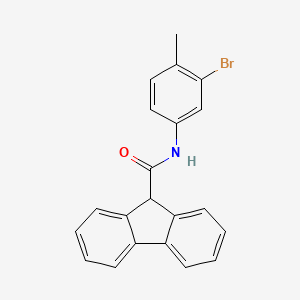

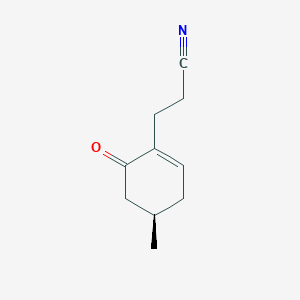

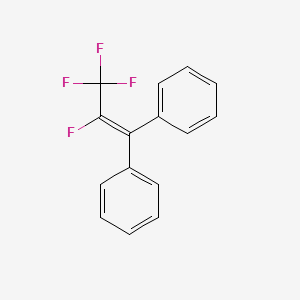
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
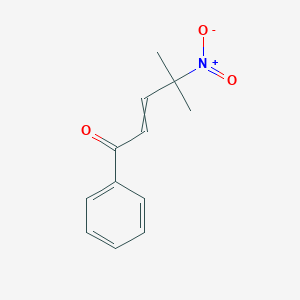
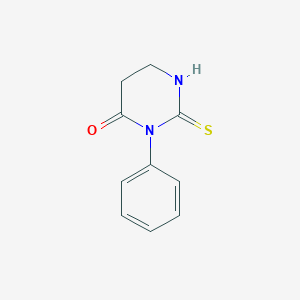
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
